8-Cpt-camp
Overview
Description
Membrane permeable, lipophilic, cAMP analog. Activator of Epac, cAMP and cGMP-dependent protein kinases (PKA/PKG). Displays site selectivity for Site B of cAMP-dependent PKA type II. Potently inhibits cyclic GMP-specific phosphodiesterase (PDE Va), PDE III and PDE IV (IC50 values are 0.9, 24 and 25 μM, respectively). Increases heart rate, causes fall in arterial blood pressure and vascular resistance in vivo.
8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.
Mechanism of Action
Target of Action
8-CPT-Cyclic AMP (8-CPT-cAMP), also known as 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate, is a potent activator of both cAMP- and cGMP-dependent protein kinases . It also targets the exchange protein activated by cyclic AMP (Epac) .
Mode of Action
This compound interacts with its targets by mimicking the natural signal molecule cyclic AMP . It has a higher activation potential compared to cAMP and exhibits excellent cell membrane permeability . It also shows improved phosphodiesterase stability and high site selectivity, preferring site B of cAMP-dependent protein kinase type II .
Biochemical Pathways
This compound affects both the cAMP and cGMP pathways. It stimulates cAMP-dependent protein kinases and Epac . Despite its name, it also activates cGMP-dependent protein kinases . In addition, it increases the basal cGMP level by inhibiting PDE V .
Pharmacokinetics
This compound is characterized by its high lipophilicity, which allows good membrane permeability in most biosystems .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to enhance cellular differentiation and improve gene trans-activation by all-trans retinoic acid in leukemic blasts . It also promotes growth arrest and neurite elongation in neuronal hippocampal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its high lipophilicity allows it to permeate cell membranes effectively . Its sensitivity to humidity can affect its volume when in a lyophilized form . Therefore, it is recommended to store the compound in a freeze-dried form for longer storage periods .
Biochemical Analysis
Biochemical Properties
8-CPT-Cyclic AMP (sodium salt) plays a significant role in biochemical reactions. It interacts with cAMP-dependent protein kinases and Epac . These interactions are facilitated by its high lipophilicity, which allows good membrane permeability in most biosystems . It’s also a potent stimulator of both cAMP- and cGMP-dependent protein kinases .
Cellular Effects
8-CPT-Cyclic AMP (sodium salt) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s often used in signal transduction studies due to its good activation properties .
Molecular Mechanism
The mechanism of action of 8-CPT-Cyclic AMP (sodium salt) involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s a potent stimulator of both cAMP- and cGMP-dependent protein kinases .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFVHMIFGLKQL-DNBRLMRSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93882-12-3 | |
Record name | Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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